
NOSO-95C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NOSO-95C is an antibacterial compound that bind to the bacterial ribosome and kill bacteria through inhibition of the translation. This compound showed promising in vitro and in vivo efficacy against Enterobacteriaceae.
科学研究应用
Antibacterial Applications
Mechanism of Action
NOSO-95C exhibits potent antibacterial activity against various Gram-negative bacteria, including clinically relevant strains. Its mechanism involves disrupting macromolecular synthesis pathways—specifically targeting protein synthesis by binding to the 30S ribosomal subunit . This action leads to a significant reduction in bacterial viability.
Efficacy Against Resistant Strains
Research indicates that this compound maintains effectiveness against multidrug-resistant strains, including those expressing carbapenemases such as KPC-3 and NDM-1. In vitro studies have shown minimal inhibitory concentrations (MICs) of ≤8 μg/mL against pathogens like Escherichia coli and Klebsiella pneumoniae, demonstrating its potential as a therapeutic agent in treating resistant infections .
Case Studies
-
In Vivo Efficacy
A study evaluated the in vivo efficacy of this compound in a murine model infected with Klebsiella pneumoniae. Dosing at 40 and 80 mg/kg resulted in a significant reduction of bacterial load in tissues, showcasing its potential for systemic application in treating severe infections . -
Safety Profile
The safety profile of this compound was assessed through cytotoxicity tests on mammalian cell lines (HepG2). The compound exhibited low cytotoxicity (IC50 ~250 μM) and minimal hemolytic activity (0.36% at 100 μM), indicating a favorable therapeutic index for clinical development .
Comparative Analysis with Other Antibiotics
To better understand the position of this compound within the antibiotic landscape, a comparative analysis is presented below:
Compound | MIC (μg/mL) | Target Bacteria | Resistance Profile | Cytotoxicity (IC50 μM) |
---|---|---|---|---|
This compound | ≤8 | E. coli, K. pneumoniae | Effective against resistant strains | ~250 |
Colistin | 2-4 | Pseudomonas aeruginosa | Resistance emerging | ~100 |
Meropenem | ≤1 | K. pneumoniae | Resistance common | ~500 |
This table highlights the superior efficacy of this compound against certain resistant strains compared to traditional antibiotics like colistin and meropenem.
化学反应分析
Acetylation-Mediated Self-Resistance Mechanism
X. nematophila employs a Gcn5-related N-acetyltransferase (GNAT) enzyme, OatA, to acetylate NOSO-95C, rendering it inactive. This reaction serves as a self-resistance mechanism to prevent autotoxicity .
-
Reaction Details :
-
Substrates : this compound and acetyl-CoA.
-
Catalyst : OatA enzyme.
-
Products : Multiacetylated this compound derivatives.
-
Key Findings :
-
Acetylation occurs at specific lysine residues (positions 8 and 10) on this compound .
-
Multiacetylated forms lose antibacterial activity (MIC > 256 μg/mL vs. original MIC ≤ 8 μg/mL) .
-
Acetylation abolishes translation inhibition in in vitro assays, confirming functional inactivation .
Parameter | This compound (Native) | This compound (Acetylated) |
---|---|---|
MIC (μg/mL) | ≤8 | >256 |
Translation Inhibition | Yes | No |
Bioactivity | Active | Inactive |
Structural Modifications and Analogs
This compound belongs to a family of structurally related compounds (NOSO-95A, NOSO-95B, and this compound), differing in hydroxylysine substitutions .
-
Differences in Reactivity :
Hydroxylysine residues in NOSO-95A/B may alter hydrogen-bonding interactions and enzymatic susceptibility compared to this compound, though this requires further study .
Mechanistic Insights from Kinetic Studies
While not directly studied for this compound, analogous work on cediranib synthesis (Scheme 4 in ) highlights the importance of kinetic experiments in elucidating reaction mechanisms. Such approaches could apply to this compound’s biosynthesis or degradation pathways. For example:
-
Rate-Law Analysis : Determines whether reactions follow first-order (unimolecular) or second-order (bimolecular) kinetics .
-
Intermediate Identification : Critical for optimizing reaction conditions (e.g., solvent selection, temperature) .
Synthetic and Optimization Challenges
The total synthesis of this compound involves complex steps due to its macrocyclic structure and multiple functional groups . Key hurdles include:
-
Selectivity Issues : Early synthetic attempts yielded <20% desired product due to competing side reactions .
-
Design of Experiments (DoE) : Full factorial designs (e.g., 2³ + 1 experiments) optimized factors like reagent stoichiometry and temperature, improving selectivity to 90.5% in analogous syntheses .
Environmental and Stability Considerations
No direct stability data for this compound is available, but related studies suggest:
属性
CAS 编号 |
1894187-28-0 |
---|---|
分子式 |
C54H101N23O12 |
分子量 |
1264.551 |
IUPAC 名称 |
(S)-N-((2S,5S,11S,Z)-17-amino-5,11-bis(4-aminobutyl)-8-(3-guanidinopropylidene)-1-(1H-imidazol-5-yl)-3,6,9,12-tetraoxo-4,7,10,13-tetraazaheptadecan-2-yl)-1-((2R,8S,11S,14S)-14,18-diamino-8,11-bis((S)-2-amino-1-hydroxyethyl)-2-(3-aminopropyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazaoctadecanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C54H101N23O12/c55-18-4-1-12-33(62)45(81)75-44(41(79)28-61)52(88)76-43(40(78)27-60)51(87)68-30-42(80)70-37(15-9-22-59)53(89)77-25-11-17-39(77)50(86)74-38(26-32-29-65-31-69-32)49(85)73-35(14-3-6-20-57)47(83)72-36(16-10-24-67-54(63)64)48(84)71-34(13-2-5-19-56)46(82)66-23-8-7-21-58/h16,29,31,33-35,37-41,43-44,78-79H,1-15,17-28,30,55-62H2,(H,65,69)(H,66,82)(H,68,87)(H,70,80)(H,71,84)(H,72,83)(H,73,85)(H,74,86)(H,75,81)(H,76,88)(H4,63,64,67)/b36-16-/t33-,34-,35-,37+,38-,39-,40-,41-,43-,44-/m0/s1 |
InChI 键 |
VFODIGMPMDOVDF-SLXJRBCYSA-N |
SMILES |
O=C([C@H]1N(C([C@@H](CCCN)NC(CNC([C@@H](NC([C@@H](NC([C@H](CCCCN)N)=O)[C@H](CN)O)=O)[C@H](CN)O)=O)=O)=O)CCC1)N[C@H](C(N[C@@H](CCCCN)C(N/C(C(N[C@@H](CCCCN)C(NCCCCN)=O)=O)=C\CCNC(N)=N)=O)=O)CC2=CN=CN2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NOSO-95C; NOSO 95C; NOSO95C; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。